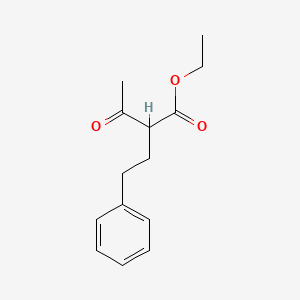

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRDAMCHHGGJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277090 | |

| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-63-3 | |

| Record name | 5337-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5337-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate via Crossed Claisen Condensation: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development.[1][2][3] The core of this synthesis is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4] This document delves into the underlying mechanistic principles, provides a detailed, field-tested experimental protocol, and offers expert insights into process optimization and troubleshooting. The content is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Strategic Overview: The Crossed Claisen Condensation

The Claisen condensation is a powerful reaction that constructs a carbon-carbon bond between two ester molecules in the presence of a strong base, yielding a β-keto ester.[4][5] The synthesis of the target molecule, this compound, is achieved through a crossed or mixed Claisen condensation. This variant involves two different esters: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).

In this specific synthesis, the reaction occurs between ethyl 3-phenylpropanoate , which possesses acidic α-hydrogens to form the nucleophilic enolate, and ethyl acetate , which provides the acyl group.

The Challenge of Selectivity: When both esters have α-hydrogens, as is the case here, a statistical mixture of four different products is possible due to self-condensation of each ester and two crossed-condensation products.[6][7] Achieving a high yield of the desired product hinges on strategically controlling the reaction conditions to favor one pathway over the others. The most common laboratory strategy is to slowly introduce the more reactive acylating agent (ethyl acetate) to a pre-formed solution of the other ester's enolate.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a sequence of equilibrium steps, with the final deprotonation of the product serving as the thermodynamic driving force.[8][9] Understanding this mechanism is critical for troubleshooting and optimization.

-

Enolate Formation: A strong alkoxide base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl 3-phenylpropanoate to form a resonance-stabilized enolate ion.[5][10]

-

Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This forms a tetrahedral alkoxide intermediate.[8][10]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.[8][9]

-

Deprotonation (The Driving Force): The newly formed β-keto ester product contains α-hydrogens situated between two carbonyl groups, rendering them significantly more acidic (pKa ≈ 11) than the starting ester's α-hydrogens. The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates this position. This highly favorable acid-base reaction shifts the entire reaction equilibrium to the product side, ensuring a high conversion.[8][9][10] This step necessitates the use of at least a full stoichiometric equivalent of base.[4]

-

Acidic Work-up: In the final stage, an aqueous acid (e.g., dilute HCl) is added to neutralize any remaining base and protonate the product enolate, yielding the final, neutral β-keto ester.[4]

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Causality Behind Core Experimental Choices

-

Choice of Base (Sodium Ethoxide): The use of NaOEt is a critical choice. Using a different alkoxide, like sodium methoxide, could lead to transesterification with the ethyl esters, creating a more complex product mixture.[9][11] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and often improve yields by avoiding equilibrium issues, but they require strictly anhydrous, aprotic solvents and greater handling precautions.[6][12]

-

Stoichiometric Base Requirement: Unlike many catalytic reactions, the Claisen condensation requires at least one full equivalent of base. This is because the base is consumed in the final, thermodynamically favorable deprotonation of the β-keto ester product.[4][8] Using catalytic amounts would result in a poor yield.

-

Anhydrous Conditions: The exclusion of water is paramount. Water will react with the sodium ethoxide base and can also hydrolyze the ester starting materials and product (saponification), leading to significantly reduced yields.[2] All glassware should be oven or flame-dried, and anhydrous solvents must be used.

Experimental Protocol: Synthesis and Purification

This protocol outlines a robust procedure for the synthesis, work-up, and purification of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl 3-phenylpropanoate | ≥98% | Sigma-Aldrich |

| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium metal | Cubes in mineral oil | Sigma-Aldrich |

| Ethanol | Absolute, 200 proof | Decon Labs |

| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific |

| Hydrochloric acid | 3M Aqueous Solution | VWR |

| Sodium bicarbonate | Saturated Aqueous Solution | LabChem |

| Sodium chloride (Brine) | Saturated Aqueous Solution | LabChem |

| Magnesium sulfate | Anhydrous | EMD Millipore |

Reagent Data and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mol) | Equivalence |

| Sodium | 22.99 | 0.97 | 1.26 g | 0.055 | 1.1 |

| Ethanol | 46.07 | 0.789 | 50 mL | - | Solvent |

| Ethyl 3-phenylpropanoate | 178.23 | 1.013 | 8.91 g (8.8 mL) | 0.050 | 1.0 |

| Ethyl acetate | 88.11 | 0.902 | 4.85 g (5.37 mL) | 0.055 | 1.1 |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly flame-dried under a stream of nitrogen or argon.

-

Base Preparation (In Situ): To the flask containing 50 mL of absolute ethanol, carefully add 1.26 g (0.055 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux. Allow all the sodium to react completely to form sodium ethoxide.

-

Enolate Formation: Once the sodium ethoxide solution has cooled to room temperature, add 8.91 g (0.050 mol) of ethyl 3-phenylpropanoate to the flask.

-

Condensation: Add 4.85 g (0.055 mol) of anhydrous ethyl acetate to the addition funnel. Add the ethyl acetate dropwise to the stirring reaction mixture over approximately 30-45 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently heat to reflux for 1 hour to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction flask in an ice bath. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold 3M HCl with vigorous stirring. Ensure the resulting solution is acidic by testing with pH paper.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an oil, can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. For higher purity, flash column chromatography on silica gel may be employed.

-

Column Chromatography Conditions (Typical):

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: Ethyl acetate/Hexanes gradient (e.g., starting with 5:95 and gradually increasing polarity to 15:85).

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result for this compound |

| Physical Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 4.20 (q, 2H, -OCH₂CH₃), 3.65 (t, 1H, -CH-), 2.80 (t, 2H, Ar-CH₂-), 2.20 (s, 3H, -C(O)CH₃), 2.10 (q, 2H, -CH₂CH-), 1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.5 (C=O, ketone), 169.0 (C=O, ester), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 61.5 (-OCH₂-), 58.0 (-CH-), 33.5 (Ar-CH₂-), 31.0 (-CH₂CH-), 30.0 (-C(O)CH₃), 14.1 (-CH₃) |

| IR (Neat, cm⁻¹) | ~1745 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic) |

| MS (EI) | m/z 234 (M⁺), 189 (M⁺ - OEt), 147, 105, 91 (tropylium ion) |

Note: NMR chemical shifts are approximate and may show variations due to the presence of keto-enol tautomers.

Field Insights and Troubleshooting

-

Problem: Low Yield.

-

Cause: Presence of moisture is the most common culprit. Ensure all glassware is rigorously dried and use anhydrous solvents.

-

Cause: Insufficient base. Ensure at least 1.1 equivalents of active sodium ethoxide are used. If preparing in situ, ensure all sodium has reacted.

-

Cause: Inefficient extraction. The product may have some water solubility; ensure thorough extraction with multiple portions of solvent.

-

-

Problem: Significant Byproducts.

-

Cause: Self-condensation of ethyl acetate. This occurs if the ethyl acetate is added too quickly or if the reaction temperature is too high initially. Slow, controlled addition is key.

-

Solution: For maximum selectivity in a research setting, consider using a stronger, non-nucleophilic base like LDA to pre-form the enolate of ethyl 3-phenylpropanoate quantitatively at low temperature (-78 °C) before adding ethyl acetate.

-

-

Expert Insight: Keto-Enol Tautomerism. The β-keto ester product exists as an equilibrium mixture of keto and enol tautomers. This may be observable in the ¹H NMR spectrum, where you might see a broad singlet for the enolic proton (-C(OH)=) between 10-12 ppm and a duplication of some peaks corresponding to the different tautomers. The ratio depends on the solvent and temperature.

References

- 1. aklectures.com [aklectures.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Foreword: A Molecule in Context

Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a β-keto ester, represents a class of compounds pivotal to synthetic organic chemistry. Its bifunctional nature, containing both a ketone and an ester, makes it a versatile precursor for creating more complex molecular architectures, particularly in the realms of pharmaceuticals and fine chemicals. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which reliable, scalable, and reproducible synthetic protocols are built. This guide provides drug development professionals and researchers with a comprehensive analysis of this compound's characteristics, grounded in established analytical principles and methodologies.

Chemical Identity and Structure

The unambiguous identification of a compound is the first step in any scientific investigation. This compound is systematically identified by its molecular formula, weight, and unique registry number.

| Identifier | Value | Source |

| CAS Number | 5337-63-3 | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C |

The molecule's structure, featuring a central butanoate chain functionalized with both a ketone at the 3-position and a phenylethyl group at the 2-position, dictates its chemical behavior and physical properties.

References

Spectroscopic Characterization of Ethyl 3-oxo-2-(2-phenylethyl)butanoate: A Technical Guide

Introduction: The Analytical Imperative for β-Keto Esters

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a β-keto ester, a class of compounds of significant interest in synthetic chemistry and drug development due to their versatile reactivity. The precise elucidation of their molecular structure is paramount for ensuring purity, understanding reaction kinetics, and predicting biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive suite of tools for unambiguous structural confirmation.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, grounded in fundamental principles and data from analogous structures. It is designed for researchers and drug development professionals to aid in the identification and characterization of this and structurally related compounds. We will explore the causality behind spectral features, providing a framework for interpreting empirical data.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key structural features that will dictate its spectroscopic fingerprint: an ethyl ester group, a ketone, a phenylethyl substituent, and an active methine proton at the α-position.

A critical characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[1] Both forms can often be observed and quantified by NMR spectroscopy.

Caption: Keto-Enol Tautomerism of the target molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton in a molecule. The predicted ¹H NMR spectrum of the keto form of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each unique proton set.

Predicted ¹H NMR Data (Keto Form)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a | ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons of the phenyl group. |

| H-b | ~ 2.80 | Triplet | 2H | Methylene protons adjacent to the phenyl ring, deshielded by aromaticity. |

| H-c | ~ 2.10 | Multiplet | 2H | Methylene protons adjacent to the methine (H-d). |

| H-d | ~ 3.50 | Triplet | 1H | Methine proton alpha to both carbonyl groups, significantly deshielded. |

| H-e | ~ 4.20 | Quartet | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| H-f | ~ 2.25 | Singlet | 3H | Methyl protons of the acetyl group. |

| H-g | ~ 1.28 | Triplet | 3H | Methyl protons of the ethyl ester. |

Note on the Enol Form: If the enol tautomer is present, two characteristic signals would appear: a new singlet for the enolic vinyl proton around δ 5.0-5.5 ppm and a broad singlet for the hydrogen-bonded enolic hydroxyl proton, typically far downfield (δ 12-14 ppm). The signals for the α-proton (H-d) and the acetyl protons (H-f) would disappear or diminish in intensity.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

Predicted ¹³C NMR Data (Keto Form)

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~ 202 | Typical range for a ketone carbonyl carbon. |

| C=O (Ester) | ~ 170 | Typical range for an ester carbonyl carbon. |

| C (Aromatic, Quaternary) | ~ 140 | Aromatic carbon attached to the ethyl side chain. |

| CH (Aromatic) | ~ 129 - 126 | Aromatic carbons in the phenyl ring. |

| -O-C H₂- | ~ 62 | Methylene carbon of the ethyl ester, attached to oxygen. |

| α-C H- | ~ 58 | Methine carbon positioned between two carbonyls. |

| -C H₂-Ph | ~ 32 | Methylene carbon adjacent to the phenyl ring. |

| -C H₂-CH- | ~ 30 | Methylene carbon adjacent to the methine. |

| -CO-C H₃ | ~ 29 | Methyl carbon of the acetyl group. |

| -CH₂-C H₃ | ~ 14 | Methyl carbon of the ethyl ester. |

Note on the Enol Form: The presence of the enol tautomer would lead to additional signals. Notably, the ketonic carbonyl carbon signal (~202 ppm) would be replaced by signals for the enolic carbons: C=C-OH (~175 ppm) and =C-H (~95 ppm).

Experimental Protocol for ¹³C NMR

The sample preparation and instrument setup are analogous to those for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3060 - 3030 | C-H (Aromatic) | Stretch |

| ~ 2980 - 2850 | C-H (Aliphatic) | Stretch |

| ~ 1745 | C=O (Ester) | Stretch |

| ~ 1720 | C=O (Ketone) | Stretch |

| ~ 1600, 1495 | C=C (Aromatic) | Stretch |

| ~ 1250 - 1100 | C-O (Ester) | Stretch |

The IR spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region: one for the ester C=O (~1745 cm⁻¹) and one for the ketone C=O (~1720 cm⁻¹). The presence of both peaks is a strong indicator of the β-keto ester structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

-

Solution: Alternatively, prepare a 5-10% solution in a solvent that has minimal absorption in the region of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Perform a background scan of the empty salt plates or the pure solvent.

-

Place the sample in the spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve data quality.

-

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Using a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

Molecular Formula: C₁₄H₁₈O₃ Nominal Mass: 234 g/mol Exact Mass: 234.1256 g/mol

Predicted Fragmentation Pathways

The fragmentation of β-keto esters is often directed by the carbonyl groups.[3][4] Key fragmentation pathways for this compound would include alpha-cleavage and McLafferty-type rearrangements.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Rationale |

| 234 | [M]⁺˙ | Molecular Ion |

| 191 | [M - CH₃CO]⁺ | Loss of the acetyl group via α-cleavage. |

| 189 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester.[5] |

| 105 | [C₈H₉]⁺ | Formation of the stable phenylethyl cation, which can rearrange to the tropylium ion. |

| 91 | [C₇H₇]⁺ | Formation of the very stable benzyl cation via cleavage beta to the ring. |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group, often a base peak for such structures.[4] |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC: A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities before it enters the mass spectrometer. A temperature program is employed to ensure elution.

-

MS: The ion source is typically set to Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a defined m/z range (e.g., 40-400 amu).

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the compound at a specific retention time. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, a chemist can confidently confirm the molecular structure, assess purity, and understand key chemical features like keto-enol tautomerism. The predictive nature of this guide, based on established chemical principles, serves as a valuable tool for researchers working with novel compounds where reference data is not yet available, ensuring high standards of scientific integrity and accelerating the pace of research and development.

References

An In-Depth Technical Guide to Ethyl 3-oxo-2-(2-phenylethyl)butanoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount. Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a sophisticated β-keto ester, represents a key building block with significant potential for constructing complex molecular architectures. Its unique structural features—a reactive β-keto ester system coupled with a phenylethyl moiety—make it a valuable precursor for a range of heterocyclic and carbocyclic compounds. This guide provides an in-depth analysis of its chemical identity, a field-tested synthetic protocol with mechanistic insights, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and characteristics of this compound.

Core Identifiers

-

CAS Number: 5337-63-3

-

Molecular Formula: C₁₄H₁₈O₃

-

IUPAC Name: this compound

-

Synonyms: Ethyl 2-(2-phenylethyl)acetoacetate

Molecular Structure

The structure of this compound is characterized by a central butanoate chain with a ketone at the 3-position and a phenylethyl group at the 2-position.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key computed and, where available, experimental physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Synthesis and Mechanistic Insights: The Acetoacetic Ester Synthesis Route

The most direct and industrially scalable synthesis of this compound is achieved via the alkylation of ethyl acetoacetate, a classic and robust method in organic chemistry.[1] This approach offers high yields and a straightforward procedure.

Causality Behind Experimental Choices

The core of this synthesis is the generation of a nucleophilic enolate from ethyl acetoacetate. The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 11) because the resulting negative charge is stabilized by resonance across two carbonyl groups. This makes deprotonation feasible with a moderately strong base.

-

Choice of Base: Sodium ethoxide is the base of choice. Using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that would occur if a different alkoxide, like methoxide, were used.[2]

-

Choice of Alkylating Agent: (2-Bromoethyl)benzene (phenethyl bromide) is an ideal primary alkyl halide for this S_N2 reaction. Primary halides are preferred as they minimize the competing E2 elimination reaction, which can be a significant issue with secondary and tertiary halides.[1]

-

Solvent: Anhydrous ethanol serves as a suitable solvent as it readily dissolves the reactants and the sodium ethoxide base. The use of an anhydrous solvent is crucial to prevent the base from being quenched by water.

Self-Validating Experimental Protocol

This protocol is designed for clarity and reproducibility, with built-in checkpoints for reaction monitoring.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Anhydrous ethanol

-

Hexane

-

6N Hydrochloric acid

-

Magnesium sulfate (anhydrous)

Procedure:

-

Enolate Formation: Dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

To this solution, add sodium ethoxide (1.1 eq) portion-wise. An exothermic reaction will occur. Maintain the temperature below 50°C.

-

Alkylation: Heat the resulting solution to reflux. Add (2-bromoethyl)benzene (1.05 eq) dropwise over 1 hour.

-

Reaction Monitoring: Continue refluxing for 12-20 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. A neutral pH of the reaction mixture also indicates completion.[3]

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter to remove the sodium bromide precipitate. Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the residue with hexane and water. Carefully acidify the aqueous layer to pH 6.5-7.0 with 6N HCl.

-

Separate the organic (hexane) layer. Wash the organic layer with water, then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: The product can be further purified by vacuum distillation if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

β-Keto esters are foundational intermediates in the synthesis of a wide array of pharmaceuticals.[4] Their ability to undergo a variety of chemical transformations—including cyclization, condensation, and further alkylation/acylation—makes them exceptionally versatile.

Precursor to Heterocyclic Compounds

This compound is an excellent precursor for synthesizing heterocyclic compounds, which form the core of many drugs. For instance, condensation with hydrazine derivatives can yield pyrazolone structures. Pyrazolone-based molecules are known for their broad pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.

Role in Modulating Cellular Signaling Pathways

Structurally related compounds, such as ethyl 3-oxo-4-phenylbutanoate, are used to prepare pyrrolinylaminopyrimidine analogs. These analogs have been investigated as inhibitors of AP-1 and NF-κB mediated gene expression. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. The ability to synthesize novel inhibitors of this pathway is a significant area of drug discovery.

Potential Signaling Pathway Target: NF-κB

The phenylethyl group in the target molecule can engage in hydrophobic or π-stacking interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a potential target for molecules derived from this intermediate.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its well-defined synthesis, rooted in the principles of classic organic chemistry, provides a reliable and scalable route for production. The reactivity inherent in its β-keto ester functionality opens doors to a vast chemical space, enabling the creation of novel molecules with the potential to address significant unmet medical needs, particularly in the realms of inflammatory diseases and oncology. For drug development professionals, mastering the synthesis and application of such key intermediates is fundamental to advancing the next generation of therapeutics.

References

A Guide to the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate: Mechanism and Application

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a substituted β-keto ester of significant interest in synthetic organic chemistry. The primary synthetic route, the Acetoacetic Ester Synthesis, is elucidated through a step-by-step mechanistic breakdown, focusing on the principles of enolate generation and subsequent alkylation. We delve into the critical experimental parameters, the rationale behind the choice of reagents, and the factors governing regioselectivity (C- versus O-alkylation). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into this foundational carbon-carbon bond-forming reaction.

Introduction: The Synthetic Value of β-Keto Esters

β-Keto esters are exceptionally versatile intermediates in organic synthesis, prized for their ability to facilitate the construction of complex molecular architectures. Their synthetic utility stems from the unique reactivity of the α-carbon, positioned between two electron-withdrawing carbonyl groups. This structural motif renders the α-hydrogens significantly acidic, enabling the formation of a resonance-stabilized enolate ion—a potent carbon nucleophile.[1][2]

The target molecule, this compound, is a classic example of a product derived from the alkylation of a β-keto ester. Its synthesis is most effectively achieved via the Acetoacetic Ester Synthesis , a robust and reliable method for preparing α-substituted (or α,α-disubstituted) ketones and related structures.[2][3] This guide will dissect the formation of this specific compound by the alkylation of ethyl acetoacetate with 2-phenylethyl bromide, providing a model for understanding this entire class of reactions.

Core Principles of the Reaction

The synthesis hinges on the alkylation of the enolate derived from ethyl acetoacetate. The success of the reaction is governed by several fundamental principles of organic chemistry.

Acidity and Enolate Formation

The α-hydrogens of ethyl acetoacetate exhibit a pKa of approximately 11, making them significantly more acidic than the α-hydrogens of simple ketones or esters.[1] This enhanced acidity is due to the ability of both the ketone and ester carbonyl groups to stabilize the resulting conjugate base through resonance. Deprotonation with a suitable base, such as an alkoxide, generates a nucleophilic enolate ion.[3][4]

The choice of base is critical. To avoid unwanted side reactions like transesterification, the alkoxide base should correspond to the alcohol portion of the ester.[5] For ethyl acetoacetate, sodium ethoxide (NaOEt) is the ideal choice, typically generated in situ by dissolving sodium metal in anhydrous ethanol.[6]

The Alkylating Agent and the SN2 Reaction

The enolate ion, once formed, acts as the nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[1][3] For the synthesis of the target molecule, 2-phenylethyl bromide serves as the electrophile. This reaction is subject to the standard constraints of SN2 mechanisms: the alkyl halide should ideally be a methyl or primary halide to minimize competing elimination (E2) reactions.[1][7] Secondary halides react poorly, and tertiary halides are unsuitable.[1][7] 2-phenylethyl bromide is an excellent primary halide for this purpose.[8]

Detailed Reaction Mechanism

The formation of this compound proceeds through a well-defined, two-step sequence.

Step 1: Deprotonation and Enolate Generation

The reaction is initiated by the abstraction of an acidic α-proton from ethyl acetoacetate by sodium ethoxide. This acid-base equilibrium favors the formation of the resonance-stabilized sodium enolate.

Step 2: Nucleophilic Attack (Alkylation)

The nucleophilic α-carbon of the enolate attacks the electrophilic benzylic carbon of 2-phenylethyl bromide in a classic SN2 fashion. This step forms the crucial carbon-carbon bond and displaces the bromide ion, yielding the final product.

Enolates are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the carbonyl oxygen.[9] While attack at the oxygen (O-alkylation) is possible, C-alkylation is overwhelmingly favored in this system. This preference is governed by several factors:

-

Electrophile Hardness: Alkyl halides like phenethyl bromide are considered "soft" electrophiles, which preferentially react at the softer α-carbon site according to Hard-Soft Acid-Base (HSAB) theory.[10]

-

Thermodynamic Stability: The C-alkylated product, which retains a strong carbon-oxygen double bond, is thermodynamically more stable than the O-alkylated enol ether product.[9][11]

-

Counterion and Solvent: The sodium counterion coordinates with the oxygen atom, sterically hindering O-alkylation, particularly in a protic solvent like ethanol.[12]

The complete mechanism is visualized below.

Experimental Protocol

The following protocol is a representative procedure for the alkylation of ethyl acetoacetate, adapted for the specific synthesis of this compound.[6][13]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| Sodium Metal | Na | 22.99 | 6.9 g | 0.30 | 1.0 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 125 mL | - | - |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 39.0 g (38.2 mL) | 0.30 | 1.0 |

| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 58.0 g (41.7 mL) | 0.31 | 1.05 |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide: A 500-mL three-neck round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel. 125 mL of anhydrous ethanol is added to the flask. Small pieces of sodium metal (6.9 g, 0.30 mol) are added cautiously and portion-wise to control the exothermic reaction and hydrogen evolution. The mixture is stirred until all the sodium has dissolved completely.

-

Addition of Ethyl Acetoacetate: Once the sodium ethoxide solution has cooled to near room temperature, ethyl acetoacetate (39.0 g, 0.30 mol) is added dropwise via the addition funnel with continuous stirring.

-

Alkylation: The mixture is heated to a gentle reflux. 2-Phenylethyl bromide (58.0 g, 0.31 mol) is then added dropwise from the addition funnel over approximately 1 hour.

-

Reaction Completion: The reaction mixture is maintained at reflux with vigorous stirring. The reaction is monitored until a sample is neutral to moist litmus paper, indicating the consumption of the basic enolate. This typically requires 6-10 hours.[1]

-

Workup - Salt Removal: The reaction mixture is cooled to room temperature, allowing sodium bromide to precipitate. The solution is decanted from the salt. The salt is washed with a small portion of anhydrous ethanol, and the washing is combined with the main filtrate.

-

Workup - Solvent Removal: The ethanol is removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure to ensure complete removal.

-

Purification: The crude oily residue is diluted with a suitable organic solvent (e.g., diethyl ether or hexane) and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The final product is purified by vacuum distillation to yield this compound as a clear oil.[13]

Conclusion

The formation of this compound via the Acetoacetic Ester Synthesis is a textbook example of enolate chemistry, showcasing a powerful C-C bond-forming strategy. The mechanism is a two-stage process involving the base-mediated generation of a resonance-stabilized enolate, followed by an SN2 alkylation. A thorough understanding of the factors influencing enolate formation, regioselectivity, and the constraints of the SN2 reaction is paramount for achieving high yields and purity. This reaction remains a cornerstone of synthetic organic chemistry, providing reliable access to a vast array of substituted ketone and ester building blocks essential for research and development in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. fiveable.me [fiveable.me]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-phenylethyl bromide (2-Bromoethyl)benzene - SYNTHETIKA [synthetikaeu.com]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. reddit.com [reddit.com]

- 11. pharmaxchange.info [pharmaxchange.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

A Technical Guide to Determining the Solubility of Ethyl 3-oxo-2-(2-phenylethyl)butanoate in Common Organic Solvents

Introduction

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a keto-ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, a detailed experimental protocol for accurate solubility determination, and a discussion of the expected solubility trends in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The structure of this compound, featuring a polar keto-ester group and a nonpolar phenylethyl substituent, suggests a nuanced solubility behavior that will be explored herein.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Esters, such as this compound, are generally considered to be polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages.[2] However, the solubility is also significantly influenced by the nature of the hydrocarbon chains attached to the ester functional group.[2]

For this compound, we can dissect the molecule into two key regions:

-

The Polar Head: The ethyl 3-oxobutanoate portion contains two oxygen atoms, creating a polar region capable of dipole-dipole interactions and hydrogen bonding with protic solvents.[3][4]

-

The Nonpolar Tail: The 2-phenylethyl group is a significant nonpolar, hydrophobic component.

The interplay between these two regions will dictate the compound's solubility in different solvents. While the ester group can interact with polar solvents, the large nonpolar substituent will favor solubility in less polar or nonpolar organic solvents.[5]

Expected Qualitative Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of this compound in various classes of organic solvents. This provides a foundational hypothesis prior to experimental verification.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Good | The large, nonpolar phenylethyl group will have strong van der Waals interactions with these solvents, overcoming the energy penalty of disrupting the solvent-solvent interactions.[1] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Good to Moderate | These solvents can engage in dipole-dipole interactions with the ester group. The presence of the nonpolar tail enhances miscibility with these less polar organic solvents.[5] |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | While the ester can act as a hydrogen bond acceptor, the large nonpolar group will disrupt the strong hydrogen bonding network of the alcohol, limiting solubility.[3][4] |

| Highly Polar Solvents | Water | Insoluble | The hydrophobic nature of the phenylethyl group and the overall size of the molecule will prevent significant dissolution in water.[3][5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a self-validating system designed to ensure accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[6][7]

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform each measurement in triplicate to assess the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility Measurements

Several factors can significantly impact the accuracy and reproducibility of solubility measurements. Adherence to Good Laboratory Practices (GLP) is essential.[6][7]

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[8]

-

Purity of Compound and Solvents: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential.

-

Solid State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. It is important to characterize the solid form used in the study.[9]

-

pH of the Medium: While less critical for neutral organic solvents, the pH can have a profound effect on the solubility of ionizable compounds in aqueous or buffered media.[10]

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. tutorchase.com [tutorchase.com]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. factors affecting solubility: Topics by Science.gov [science.gov]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Theoretical Calculations of Molecular Orbitals for Ethyl 3-oxo-2-(2-phenylethyl)butanoate

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a β-keto ester with potential significance in synthetic chemistry and drug development. An in-depth understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting the molecule's reactivity, stability, and electronic properties.[1][2] This document outlines the theoretical underpinnings, a detailed computational protocol using Density Functional Theory (DFT), and the interpretation of the resulting data, designed to be a self-validating and authoritative resource for computational and medicinal chemists.

Introduction: The Significance of Molecular Orbitals in Drug Development

At the quantum level, the behavior of electrons in a molecule is described by molecular orbitals (MOs), which are mathematical functions that define the probability of finding an electron in a particular region of space.[3] In drug development and molecular design, the analysis of MOs, particularly the frontier orbitals (HOMO and LUMO), provides critical insights into a molecule's potential as a pharmacophore.[4]

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is directly related to the molecule's ability to donate electrons, correlating with its ionization potential and its role as a nucleophile in chemical reactions.[1][2]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is vacant of electrons. The LUMO's energy indicates the molecule's ability to accept electrons, relating to its electron affinity and its propensity to act as an electrophile.[1][5]

-

The HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity.[4][6]

For a molecule like this compound, which contains multiple functional groups (a phenyl ring, an ester, and a ketone), understanding the spatial distribution and energy levels of these orbitals can reveal the most probable sites for metabolic attack, electrophilic/nucleophilic interactions with a biological target, and its overall electronic behavior.

Theoretical Framework: Selecting the Right Computational Approach

The accurate calculation of molecular orbitals relies on solving the time-independent Schrödinger equation, which is not feasible for multi-electron systems without approximations.[7] The two most prevalent ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).[8]

| Feature | Hartree-Fock (HF) Method | Density Functional Theory (DFT) | Causality for Selection |

| Core Principle | Solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[7] | Calculates the total energy of the system based on its electron density, rather than the complex wavefunction.[9] | DFT is computationally less demanding for a given level of accuracy because it works with 3 spatial coordinates, regardless of the number of electrons. |

| Electron Correlation | Neglects electron correlation; each electron moves in an average field of all other electrons. | Includes electron correlation through an exchange-correlation functional (e.g., B3LYP).[10] | For molecules with delocalized π-systems and heteroatoms, like our target, accounting for electron correlation is crucial for accurate energy and property prediction. HF's neglect of this can lead to significant errors. |

| Computational Cost | Scales approximately as N⁴, where N is the number of basis functions. | Scales approximately as N³, making it more efficient for larger molecules.[10] | The favorable scaling of DFT allows for the use of larger, more accurate basis sets, providing a better balance of accuracy and computational cost for a molecule of this size. |

Our Choice: For this compound, Density Functional Theory (DFT) is the superior choice. It provides a robust description of electron correlation at a manageable computational cost, which is essential for accurately modeling the electronic structure of this multifunctional organic molecule.[11][12] We will specifically employ the B3LYP hybrid functional, which combines the strengths of HF and DFT and has a long track record of providing reliable results for organic systems.[9][10]

The Role of Basis Sets

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[13][14] The choice of basis set is a trade-off between accuracy and computational cost.[14]

| Basis Set Type | Description | Rationale for Use |

| Minimal (e.g., STO-3G) | Uses one basis function for each atomic orbital.[14][15] | Generally insufficient for quantitative results but can be used for preliminary calculations on very large systems. |

| Split-Valence (e.g., 3-21G, 6-31G) | Uses a single basis function for core orbitals but multiple (split) functions for valence orbitals.[3][16] | Provides more flexibility for valence electrons, which are involved in chemical bonding, leading to a more accurate description of the molecular environment.[3] |

| Polarized (e.g., 6-31G(d)) | Adds functions with higher angular momentum (e.g., d-functions on heavy atoms).[16] | Allows orbitals to change shape and shift their center away from the nucleus, which is critical for describing bonding in systems with π-bonds and polar bonds, such as the carbonyl groups in our target molecule. |

| Diffuse (e.g., 6-31+G(d)) | Adds very broad functions to better describe the "tail" of the wavefunction, far from the nucleus. | Important for systems with anions, lone pairs, or in calculations of excited states. |

Our Choice: A 6-31G(d) basis set provides a solid foundation for this analysis. It is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, ensuring an accurate description of the electronic distribution around the oxygen and carbon atoms of the ester and keto groups.[16][17] For higher accuracy, a larger basis set like 6-311++G(d,p) could be employed.[17]

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the methodology using the Gaussian software suite, a widely recognized platform for electronic structure calculations.[18][19]

Step 1: Molecular Structure Generation

-

Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial as it ensures the subsequent quantum mechanical calculation starts from a chemically sensible structure, saving computational time.

Step 2: Geometry Optimization

-

The purpose of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Set up the Gaussian input file with the following keywords: #p B3LYP/6-31G(d) Opt

-

#p: Prints additional output.

-

B3LYP/6-31G(d): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization.

-

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

Step 3: Frequency Analysis (Self-Validation)

-

To ensure the optimized structure corresponds to a true energy minimum (and not a transition state), a frequency calculation must be performed on the optimized geometry.

-

Set up the input file using the optimized coordinates from Step 2: #p B3LYP/6-31G(d) Freq

-

Trustworthiness Check: Analyze the output. The calculation is validated if there are zero imaginary frequencies . An imaginary frequency indicates a transition state, and the optimization process must be revisited.[17][18]

Step 4: Molecular Orbital Calculation

-

With the validated minimum-energy geometry, perform a final single-point energy calculation to generate the molecular orbitals and their properties.

-

Use the following keywords. The pop=regular keyword requests that the five highest occupied and five lowest unoccupied MOs be printed to the output file.[20] The formcheck keyword generates a formatted checkpoint file for visualization. #p B3LYP/6-31G(d) pop=regular formcheck

Diagram: Computational Workflow

The following diagram illustrates the logical flow of the entire computational process.

Caption: A flowchart of the computational protocol for molecular orbital analysis.

Data Analysis and Interpretation

The output from the final calculation will contain a wealth of information. The primary data points for this analysis are the energies and spatial distributions of the frontier molecular orbitals.

Quantitative Data Summary

The key quantitative results can be summarized in a table. The exact energy values will be generated by the calculation.

| Parameter | Symbol | Expected Information | Significance |

| Highest Occupied MO Energy | E(HOMO) | Energy in Hartrees or eV | Indicates electron-donating ability (nucleophilicity). Higher energy means it is a better electron donor. |

| Lowest Unoccupied MO Energy | E(LUMO) | Energy in Hartrees or eV | Indicates electron-accepting ability (electrophilicity). Lower energy means it is a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability.[4] A smaller gap implies higher reactivity. |

Qualitative Data: Visualizing the Orbitals

Using the formatted checkpoint file (.fchk) generated by Gaussian, software like GaussView can be used to visualize the 3D surfaces of the molecular orbitals.[21]

-

Expected HOMO Distribution: For a molecule like this compound, the HOMO is likely to be localized over the electron-rich phenyl ring due to its delocalized π-system. This suggests that electrophilic attack would most likely occur at this site.

-

Expected LUMO Distribution: The LUMO is anticipated to be concentrated around the electron-deficient carbonyl carbons of the ester and keto groups. These are the most probable sites for nucleophilic attack. The interaction between a drug molecule's LUMO and a biological nucleophile is a cornerstone of many drug-receptor binding events.[1]

Diagram: LCAO Principle

The formation of these molecular orbitals is governed by the Linear Combination of Atomic Orbitals (LCAO) principle.

Caption: The formation of molecular orbitals from atomic orbitals.

Conclusion

This technical guide has established a robust and scientifically grounded protocol for the theoretical calculation of molecular orbitals for this compound. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d) basis set, researchers can obtain reliable insights into the molecule's electronic structure. The outlined workflow, including a critical self-validation step via frequency analysis, ensures the trustworthiness of the results. The subsequent analysis of the HOMO, LUMO, and the energy gap provides a powerful predictive tool for understanding the molecule's reactivity, potential interaction with biological targets, and suitability for applications in drug development and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. ossila.com [ossila.com]

- 3. scribd.com [scribd.com]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. books.rsc.org [books.rsc.org]

- 11. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 12. researchgate.net [researchgate.net]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Basis Sets Used in Molecular Orbital Calculations [schulz.chemie.uni-rostock.de]

- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 17. benchchem.com [benchchem.com]

- 18. ritme.com [ritme.com]

- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. orbitals [cup.uni-muenchen.de]

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a deep understanding of foundational organic synthesis is not merely academic—it is a critical asset. The ability to construct complex molecular architectures from simple, readily available starting materials is the bedrock upon which novel therapeutics are built. This guide delves into the synthesis of Ethyl 3-oxo-2-(2-phenylethyl)butanoate, a classic example of a β-keto ester. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a direct and elegant application of one of the cornerstones of carbon-carbon bond formation: the Acetoacetic Ester Synthesis . This reaction provides a powerful and versatile method for the preparation of α-substituted ketones and their precursors.[1][2][3]

This document will not only provide a robust, field-proven protocol for the synthesis of this compound but will also explore the mechanistic underpinnings and the causal logic behind the experimental choices. For the modern researcher, this guide serves as both a practical manual and a testament to the enduring power of classical organic reactions in the modern laboratory.

I. The Foundational Chemistry: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a venerable and highly reliable method for the preparation of ketones, specifically those with one or two alkyl groups on the alpha-carbon.[3] The elegance of this synthesis lies in the unique properties of ethyl acetoacetate, a β-keto ester. The protons on the α-carbon, situated between two electron-withdrawing carbonyl groups, exhibit enhanced acidity (pKa ≈ 11 in DMSO), making them readily removable by common alkoxide bases.[3] This facile deprotonation generates a stabilized enolate, a potent carbon nucleophile, which can then be alkylated by an appropriate electrophile, typically an alkyl halide.

The general sequence of the acetoacetic ester synthesis involves:

-

Deprotonation: Formation of a nucleophilic enolate from ethyl acetoacetate using a suitable base.

-

Alkylation: A nucleophilic substitution reaction (SN2) between the enolate and an alkyl halide to form a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation (optional): If the ultimate goal is a ketone, the resulting α-substituted β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.

For the synthesis of this compound, we will be focusing on the first two steps of this powerful synthetic sequence.

II. Synthesis of this compound: A Mechanistic Deep Dive

The synthesis of the target molecule is a textbook example of the alkylation of ethyl acetoacetate. The key transformation is the formation of a bond between the α-carbon of ethyl acetoacetate and the benzylic carbon of a 2-phenylethyl moiety.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Step-by-Step Mechanism

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetoacetate. This step is an acid-base equilibrium that favors the formation of the resonance-stabilized enolate. The choice of ethoxide as the base is critical; using a different alkoxide could lead to transesterification, a competing side reaction.[3]

-

Nucleophilic Attack (Alkylation): The resulting enolate anion is a powerful nucleophile. It attacks the electrophilic carbon of 2-phenylethyl bromide in a classic SN2 reaction. The bromide ion is displaced as a leaving group, forming the new carbon-carbon bond and yielding the desired product, this compound.

Caption: Experimental workflow for the synthesis process.

III. Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound in a laboratory setting.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 | Reagent grade, freshly distilled if necessary. |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 | Commercial grade, stored under inert atmosphere. |

| 2-Phenylethyl Bromide | 185.06 | 18.5 g (13.6 mL) | 0.10 | Reagent grade.[4] |

| Absolute Ethanol | 46.07 | 150 mL | - | Anhydrous. |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous. |

| 1M Hydrochloric Acid | 36.46 | As needed | - | For neutralization. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Base Addition: 150 mL of absolute ethanol is added to the flask, followed by the careful addition of sodium ethoxide (7.5 g, 0.11 mol). The mixture is stirred until the sodium ethoxide is fully dissolved.

-

Formation of the Enolate: Ethyl acetoacetate (13.0 g, 0.10 mol) is added dropwise to the stirred solution of sodium ethoxide in ethanol over a period of 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the enolate.

-

Alkylation: 2-Phenylethyl bromide (18.5 g, 0.10 mol) is added dropwise from the dropping funnel to the enolate solution over 30 minutes. A precipitate of sodium bromide may form during the addition.

-

Reaction Completion: After the addition of the alkyl halide, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: a. The reaction mixture is cooled to room temperature, and the bulk of the ethanol is removed under reduced pressure using a rotary evaporator. b. The resulting residue is partitioned between 100 mL of diethyl ether and 100 mL of water. c. The aqueous layer is separated and extracted with an additional 2 x 50 mL portions of diethyl ether. d. The combined organic extracts are washed sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. e. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Expected Yield and Characterization

-

Expected Yield: 75-85%

-

Boiling Point: Approximately 160-165 °C at 10 mmHg (literature values for similar compounds suggest a high boiling point).

-

Spectroscopic Analysis: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and IR spectroscopy.

IV. Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through a series of in-process checks and final product characterization.

-

Reaction Monitoring: The use of TLC allows for the real-time monitoring of the consumption of starting materials (ethyl acetoacetate and 2-phenylethyl bromide) and the formation of the product. A successful reaction will show the disappearance of the starting materials and the appearance of a new spot corresponding to the product.

-

Workup Efficacy: The sequential washing steps in the workup are crucial for removing unreacted starting materials, the base, and any acidic or basic byproducts. The final brine wash aids in the removal of residual water from the organic layer.

-

Purification and Characterization: Vacuum distillation is a highly effective method for purifying high-boiling liquids. The purity of the final product can be readily assessed by gas chromatography (GC). The definitive confirmation of the structure through NMR and IR spectroscopy provides the ultimate validation of a successful synthesis.

V. Conclusion for the Drug Development Professional

The synthesis of this compound via the acetoacetic ester synthesis is more than an academic exercise; it is a demonstration of a powerful and adaptable tool in the synthetic chemist's arsenal. The ability to create new carbon-carbon bonds with a high degree of control is fundamental to the construction of the complex organic molecules that constitute the next generation of therapeutics. A thorough understanding of such foundational reactions, their mechanisms, and their practical execution is indispensable for any professional engaged in the research and development of new medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Abstract

Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a highly versatile and functionalized β-ketoester that serves as an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. Its structure, incorporating a reactive 1,3-dicarbonyl system and a lipophilic phenylethyl moiety, makes it an ideal precursor for constructing molecular scaffolds with significant potential in medicinal chemistry and drug development. This guide provides detailed application notes and step-by-step protocols for the synthesis of key heterocyclic families—pyrazoles, pyridinones, and thiophenes—originating from this singular precursor. The methodologies are presented with mechanistic insights, practical considerations, and characterization data to ensure reproducibility and facilitate further research.

Introduction: The Strategic Value of this compound

The strategic selection of starting materials is paramount in synthetic organic chemistry. This compound is a prime example of a precursor designed for synthetic versatility. Its core components offer distinct reaction handles:

-

The β-Ketoester Moiety: This 1,3-dicarbonyl system is a classic synthon for cyclocondensation reactions. The differential reactivity of the ketone and ester carbonyls, influenced by the electronic and steric environment, allows for regioselective transformations.

-

The α-Substituent: The 2-(2-phenylethyl) group provides a non-polar, aromatic feature. This is particularly relevant in drug design, where such moieties can engage in hydrophobic or π-stacking interactions with biological targets.

-

Active Methylene Protons: The protons at the α-position, while substituted, are adjacent to two carbonyl groups, though the presence of the phenylethyl group precludes reactions that require two acidic protons at this position. The primary reactivity stems from the nucleophilicity of the enolate and the electrophilicity of the carbonyl carbons.

This document outlines robust and validated protocols for leveraging these features to construct medicinally relevant heterocyclic cores.

Synthesis of Substituted Pyrazolones via Knorr Cyclocondensation

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole chemistry, known as the Knorr pyrazole synthesis.[1][2][3] This pathway is exceptionally reliable for converting β-ketoesters into 5-pyrazolone structures, which are prevalent in pharmaceuticals, including analgesics and anti-inflammatory agents.